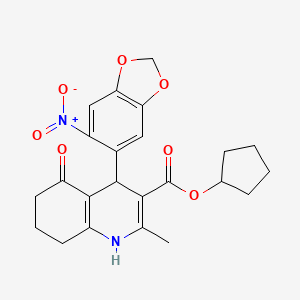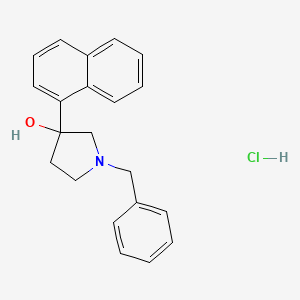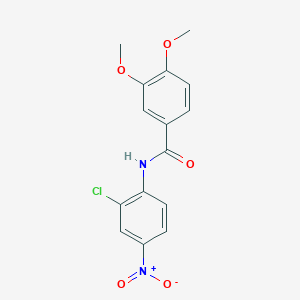methyl]glycinate](/img/structure/B5103056.png)
methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, also known as Boc-protected glycine derivative, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is not well understood, but it is believed to interact with specific biological targets, such as enzymes and receptors, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in biological effects.
Biochemical and Physiological Effects:
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of cancer cells, such as breast cancer and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogens, such as Staphylococcus aureus and Candida albicans. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Moreover, it can be easily modified to introduce different functional groups and improve its biological activity. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, bacterial infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to identify its biological targets and pathways. Moreover, it can be used as a starting point for the synthesis of novel compounds with improved biological activities and pharmacokinetic properties. Finally, it can be used as a tool for studying various biological processes, such as protein folding and enzyme catalysis.
Conclusion:
In conclusion, methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutics and tools for studying various biological processes.
Méthodes De Synthèse
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate can be synthesized through a multi-step process involving the protection of glycine, bromination, and coupling reactions. The first step involves the protection of glycine with a Boc (tert-butyloxycarbonyl) group, which provides stability to the molecule and prevents unwanted reactions. The second step involves the bromination of the protected glycine using a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom into the molecule. The final step involves the coupling reaction between the brominated glycine and a benzoyl-protected 5-amino-2-chlorobenzyl alcohol, which results in the formation of methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate.
Applications De Recherche Scientifique
Methyl N-[[2-(benzoylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It can be used as a building block for the synthesis of novel compounds with potential biological activities, such as antitumor, antimicrobial, and anti-inflammatory agents. Moreover, it can be used as a tool for studying the mechanism of action of various biological processes, such as protein-protein interactions and enzyme catalysis.
Propriétés
IUPAC Name |
methyl 2-[[(2-benzamido-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(17-9-5-6-10-19(17)25)18-13-16(24)11-12-20(18)27-23(29)15-7-3-2-4-8-15/h2-13,22,26H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIBLSGNJQCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)


![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)